3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide
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Overview
Description
3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide typically involves multiple steps. One common method includes the reaction of 6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amines. Substitution reactions can result in a variety of functionalized quinazoline derivatives .
Scientific Research Applications
3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid: Similar in structure but lacks the hydrazide group.
2-Methyl-4-oxo-3(4H)-quinazolineacetic acid: Lacks the bromine atoms and hydrazide group.
Quinazoline derivatives: Various derivatives with different substituents on the quinazoline core.
Uniqueness
The presence of both bromine atoms and a hydrazide group in 3(4H)-Quinazolineacetic acid, 6,8-dibromo-2-methyl-4-oxo-, hydrazide makes it unique compared to other similar compounds.
Properties
CAS No. |
40889-54-1 |
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Molecular Formula |
C11H10Br2N4O2 |
Molecular Weight |
390.03 g/mol |
IUPAC Name |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C11H10Br2N4O2/c1-5-15-10-7(2-6(12)3-8(10)13)11(19)17(5)4-9(18)16-14/h2-3H,4,14H2,1H3,(H,16,18) |
InChI Key |
LODWVYBYTOJAJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CC(=O)NN |
Origin of Product |
United States |
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